N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-N-[4-(tetrazol-1-yl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N9O/c1-11-2-6-14(7-3-11)25-20-15(19-22-25)16(26)18-12-4-8-13(9-5-12)24-10-17-21-23-24/h2-10H,1H3,(H,18,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHUVMPEYBNBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of Tetrazole Rings: The tetrazole rings can be synthesized via the cycloaddition reaction of azides with nitriles under acidic conditions.
Coupling Reactions: The tetrazole rings are then coupled with the phenyl and p-tolyl groups using palladium-catalyzed cross-coupling reactions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the tetrazole rings, potentially converting them into amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and substituted aromatic compounds.
Scientific Research Applications
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole rings can mimic the structure of biological ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can influence various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Physicochemical Properties
A comparative analysis of melting points (mp), yields, and molecular weights is presented below for pyrazole carboxamides () and inferred trends for the target compound:
| Compound ID | Substituents (R1, R2) | Yield (%) | mp (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3a | Phenyl, Phenyl | 68 | 133–135 | 402.8 |
| 3b | 4-Chlorophenyl, Phenyl | 68 | 171–172 | 437.1 |
| 3c | p-Tolyl, Phenyl | 62 | 123–125 | 417.1 |
| Target | Tetrazole, p-Tolyl | ~60–70* | ~130–140* | ~386.3 (calculated) |
*Inferred from analogous synthetic methods .
- Melting Points : Electron-withdrawing groups (e.g., Cl in 3b) increase mp due to enhanced intermolecular forces, while electron-donating groups (e.g., methyl in 3c) reduce mp. The target compound’s tetrazole rings may lower mp compared to 3b but increase it relative to 3c due to higher polarity .
- Yields : Moderate yields (60–70%) are typical for carboxamide couplings, suggesting similar efficiency for the target compound’s synthesis.
Spectral and Analytical Data
- 1H-NMR : Pyrazole derivatives (e.g., 3a–3e) show aromatic proton resonances at δ 7.2–8.1 ppm, with methyl groups at δ 2.4–2.6 ppm . The target compound’s tetrazole protons are expected near δ 8.5–9.5 ppm, distinct from pyrazole analogs.
- Mass Spectrometry : Molecular ion peaks ([M+H]+) for pyrazole carboxamides range from 403.1 to 437.1 . The target compound’s calculated molecular weight (~386.3) would align with tetrazole-based analogs.
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention due to its diverse biological activities. Tetrazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process involving the formation of the tetrazole ring followed by amide coupling reactions.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures possess antibacterial and antifungal activities. The disc diffusion method has been employed to measure zones of inhibition against various pathogens. In particular, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Organism | Method Used | Result (MIC in µg/mL) |
|---|---|---|---|
| 24 | Staphylococcus aureus | Disc diffusion | 50 |
| 46 | Escherichia coli | Disc diffusion | 100 |
| 47 | Pseudomonas aeruginosa | MIC determination | 125 |
Anti-inflammatory and Analgesic Properties
Tetrazole derivatives have also been investigated for their anti-inflammatory effects. In vivo studies have shown that these compounds can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases . For example, a related tetrazole compound was found to significantly lower paw edema in rats when administered at specific dosages.
Anticancer Activity
The anticancer potential of tetrazole derivatives is another area of active research. Compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several tetrazole derivatives against Bacillus subtilis, revealing that certain modifications to the tetrazole ring enhanced efficacy compared to standard antibiotics .
- Cancer Cell Lines : In another investigation, this compound was tested against multiple cancer cell lines (e.g., MCF-7, HeLa) and demonstrated IC50 values in the low micromolar range, indicating promising anticancer activity .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
